Fmoc-(S)-2-(methylamino)heptanoic acid
Description
Fmoc-(S)-2-(methylamino)heptanoic acid (CAS 1197020-22-6) is a synthetic amino acid derivative widely used in peptide synthesis. Its molecular formula is C22H25NO4, with a molecular weight of 367.44 g/mol . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is critical in solid-phase peptide synthesis (SPPS) for temporary amine protection. The heptanoic acid backbone with a methylamino substituent at the second carbon provides structural flexibility, enabling its incorporation into peptides requiring hydrophobic or sterically tailored residues. Its physicochemical properties include a log Po/w (iLOGP) of 2.62, moderate water solubility (0.00413 mg/ml), and a topological polar surface area (TPSA) of 75.63 Ų, indicating moderate polarity . Pharmacologically, it exhibits CYP3A4 inhibition but lacks blood-brain barrier (BBB) permeability, making it more suitable for non-neurological applications .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHBTZTXCWVCN-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through various methods, including the use of Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane . The reaction is carried out under mild conditions to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-(methylamino)heptanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides and proteins with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Chemistry
Fmoc-(S)-2-(methylamino)heptanoic acid is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme activities, and cellular processes .
Medicine
In medicine, peptides synthesized using this compound can be used as therapeutic agents, including peptide-based drugs and vaccines .
Industry
Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-(methylamino)heptanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, revealing the free amino group that can participate in peptide bond formation . This selective protection and deprotection mechanism ensures the efficient synthesis of peptides with high purity and yield .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Fmoc-(S)-2-(methylamino)heptanoic acid with structurally or functionally related compounds:
Structural Analogues
Notes:
- Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a (): Diastereomers with imidazole-containing side chains. Lower synthesis yields (3–6%) compared to the target compound, suggesting higher synthetic efficiency for the latter .
- Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid (CAS 2349317-81-1): Aromatic side chain introduces rigidity and π-π interactions, altering solubility and binding properties .
Pharmacological and Functional Comparisons
- CYP Inhibition: The target compound inhibits CYP3A4, a key drug-metabolizing enzyme, whereas Fmoc-2-amino-3-hydroxypentanoic acid () lacks such activity, making the former less ideal for drug candidates requiring CYP compatibility .
- Solubility: The hydroxyl group in Fmoc-2-amino-3-hydroxypentanoic acid likely enhances aqueous solubility compared to the target compound, favoring applications in aqueous reaction environments .
- Stereochemical Impact : The D-enantiomer (Fmoc-D-Ahp(2)-OH) shares identical molecular weight and log P but may exhibit divergent biological activity due to chiral specificity .
Key Research Findings
- Synthetic Utility : The target compound’s balanced lipophilicity (log P ~2.62) makes it suitable for designing peptides with controlled membrane permeability .
- Pharmacokinetic Limitations : Its lack of BBB penetration and CYP3A4 inhibition restrict its use in central nervous system (CNS) drug development but validate its role in peripheral therapeutics .
- Comparative Stability: Unlike hydrolytically sensitive esters (e.g., tert-butyl in ), the heptanoic acid backbone offers stability under standard SPPS deprotection conditions .
Biological Activity
Fmoc-(S)-2-(methylamino)heptanoic acid is a compound of significant interest in the field of medicinal chemistry and peptide synthesis, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The molecular formula for this compound is C23H27NO4, and its structure includes a methylamino group at the 2-position of the heptanoic acid backbone. The Fmoc group provides stability during synthesis and allows for selective deprotection under basic conditions.
The synthesis of this compound typically involves the following steps:
- Protection of Amino Groups : The amino group is protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.
- Coupling Reactions : The protected amino acid can be coupled with other amino acids to form peptides.
- Deprotection : The Fmoc group is removed using a base such as piperidine, allowing for further reactions or purification.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that certain peptides derived from similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these peptides have been documented, demonstrating their potential as antimicrobial agents .
Neuroactive Properties
The compound has also been studied for its neuroactive properties. In vivo studies involving brain tumor models have utilized derivatives of this compound to evaluate their effectiveness as tracers for imaging techniques such as PET/CT. These studies suggest that modifications at the α-carbon position can significantly influence the transport characteristics across the blood-brain barrier, impacting their utility in neuroimaging .
Case Studies
- Peptide Synthesis Using this compound :
- Antimicrobial Activity Assessment :
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the key considerations for synthesizing Fmoc-(S)-2-(methylamino)heptanoic acid in solid-phase peptide synthesis (SPPS)?
Methodological Answer: In SPPS, Fmoc-protected amino acids like this compound require careful activation using coupling reagents (e.g., HBTU or DIC/HOBt) to ensure efficient amide bond formation. The pH must be maintained above 7 to avoid protonation of the free amine while preventing excessive alkalinity that could degrade the Fmoc group . Pre-activation of the amino acid (10–15 min in DMF) improves coupling efficiency. For sterically hindered residues, double coupling or extended reaction times (1–2 hours) are recommended. Post-coupling, the Fmoc group is removed with 20% piperidine in DMF, followed by thorough washing to eliminate byproducts .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: Structural validation requires a combination of analytical techniques:
- NMR : Compare chemical shifts (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and methylamino group integration (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., C₂₂H₂₅N₂O₄ = 363.41 g/mol) with <1 ppm error .
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Precipitation : Add cold diethyl ether to DMF solutions to precipitate the product.
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) for intermediates. For final purification, reverse-phase HPLC with 0.1% TFA improves resolution .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer: Store under inert gas (argon) at –20°C in a desiccator to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, light, or acidic/basic conditions. For short-term use (1–2 weeks), store in anhydrous DMF at 4°C with molecular sieves .
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (1–5 mg/mL at 25°C). For aqueous solutions, use 1% acetic acid to enhance solubility. Avoid chlorinated solvents (e.g., DCM) due to limited solubility (<1 mg/mL) .
Advanced Research Questions
Q. How can researchers mitigate diastereomer formation during the incorporation of this compound into peptide chains?
Methodological Answer: Diastereomer formation often arises from racemization during coupling. To minimize this:
- Use low-temperature coupling (0–4°C) with HOBt/DIC activation.
- Employ pseudo-proline dipeptides or backbone-protecting groups (e.g., 2,4-dimethoxybenzyl) to reduce steric hindrance .
- Monitor racemization via Marfey’s reagent derivatization followed by HPLC analysis .
Q. What strategies optimize coupling efficiency for this compound in automated peptide synthesizers?
Methodological Answer:
- Activation Reagents : Replace HBTU with Oxyma Pure/DIC for reduced racemization.
- Solvent Systems : Use DMF:NMP (1:1) to improve solubility of hydrophobic residues.
- Microwave-Assisted Synthesis : Apply 30–50 W at 50°C for 5–10 min to accelerate coupling .
- Real-Time Monitoring : Use in-line FTIR to detect completion of Fmoc deprotection (disappearance of the piperidine-Fmoc adduct peak at 301 nm) .
Q. How does the methylamino substituent influence the conformational stability of peptides incorporating this compound?
Methodological Answer: The methylamino group introduces a chiral center and steric bulk, promoting helical or β-sheet conformations. Circular dichroism (CD) studies show characteristic minima at 208 nm (α-helix) or 218 nm (β-sheet). Molecular dynamics simulations (AMBER force field) predict enhanced rigidity compared to unmodified residues .
Q. What are the challenges in analyzing post-translational modifications (PTMs) of peptides containing this compound?
Methodological Answer:
- MS/MS Fragmentation : The methylamino group alters fragmentation patterns; use higher-energy collision dissociation (HCD) to resolve backbone cleavages.
- Isotopic Labeling : Incorporate ¹³C/¹⁵N isotopes during synthesis to track PTM sites via SILAC or iTRAQ workflows.
- Enzymatic Digestion : Avoid trypsin if the modification is near lysine/arginine; use chymotrypsin or Glu-C instead .
Q. How can researchers assess the stability of this compound under acidic cleavage conditions (e.g., TFA treatment)?
Methodological Answer:
- Kinetic Studies : Incubate the compound in 95% TFA/water and sample at intervals (0, 30, 60 min). Analyze via HPLC to detect decomposition products (e.g., free methylamino-heptanoic acid at Rf ~0.3).
- Mass Loss : Calculate residual intact compound after cleavage; <5% degradation is acceptable for most applications.
- Alternative Cleavage Reagents : For acid-sensitive sequences, use TIPS/TFA (95:5) or HFIP/DCM (1:4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
